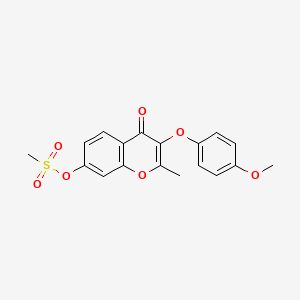![molecular formula C14H19NO5S B2505808 Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate CAS No. 317830-92-5](/img/structure/B2505808.png)
Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a synthetic organic compound known for its versatile applications in various fields of scientific research. This compound features a pyrrolidine ring, a benzyl group, and a methanesulfonyloxy moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is often introduced via benzylation reactions, where benzyl halides react with the pyrrolidine ring in the presence of a base.
Attachment of the Methanesulfonyloxy Group: The methanesulfonyloxy group is introduced through the reaction of the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the methanesulfonyloxy group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolidine ring or the benzyl group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and amines are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction typically produces alcohols or amines.
Chemistry:
Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: It serves as a linker in the conjugation of biomolecules, aiding in the development of bioconjugates for research and therapeutic purposes.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may act by binding to target enzymes or receptors, modulating their activity. The methanesulfonyloxy group can serve as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with biological targets.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2-[(tosyloxy)methyl]pyrrolidine-1-carboxylate
- Benzyl 2-[(trifluoromethanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
Comparison:
- Reactivity: The methanesulfonyloxy group in Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is less reactive compared to the trifluoromethanesulfonyloxy group but more reactive than the tosyloxy group.
- Applications: While all three compounds are used in organic synthesis, the specific choice depends on the desired reactivity and stability. The methanesulfonyloxy derivative is often preferred for its balanced reactivity and ease of handling.
Eigenschaften
IUPAC Name |
benzyl 2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-21(17,18)20-11-13-8-5-9-15(13)14(16)19-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIJHQMEMCVGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2505736.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(methylsulfanyl)benzamide](/img/structure/B2505738.png)




![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)

